molecular formula C9H11BrN2O2 B15316374 Ethyl (5-bromopyridin-2-yl)glycinate

Ethyl (5-bromopyridin-2-yl)glycinate

Cat. No.: B15316374
M. Wt: 259.10 g/mol
InChI Key: QFDSNTWEBQEMMZ-UHFFFAOYSA-N
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Description

Ethyl (5-bromopyridin-2-yl)glycinate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of heterocyclic building blocks, which are crucial for constructing more complex molecules. The structure incorporates both a 5-bromopyridyl moiety and a glycinate ester functional group. The bromine atom on the pyridine ring makes it a versatile synthetic intermediate, as it can undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows researchers to generate a diverse array of novel compounds for screening and optimization. The ethyl glycinate portion can serve as a key functional handle for further chemical modifications or may contribute to the molecular properties of the final target compound. Compounds with similar bromopyridine scaffolds are frequently employed in discovery projects targeting various diseases. For instance, research has explored pyridin-2-one derivatives as potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) for oncology applications . In other therapeutic areas, such as antimalarial research, pyridine-based compounds have been investigated for their ability to inhibit specific targets like N-myristoyltransferase (NMT) in Plasmodium vivax . As a building block, this compound enables the synthesis of such pharmacologically active agents. Its primary value lies in its utility as a key intermediate for constructing targeted chemical libraries. Intended Application: This product is intended for use as a heterocyclic building block in chemical synthesis and pharmaceutical R&D. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 2-[(5-bromopyridin-2-yl)amino]acetate

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3,(H,11,12)

InChI Key

QFDSNTWEBQEMMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

Nucleophilic Substitution of Ethyl Bromoacetate with 5-Bromo-2-pyridylamine

The most direct route involves the nucleophilic substitution of ethyl bromoacetate with 5-bromo-2-pyridylamine (Figure 1). This method leverages the electrophilicity of the α-carbon in ethyl bromoacetate, which reacts with the primary amine group of 5-bromo-2-pyridylamine under basic conditions.

Procedure :

  • Reaction Setup : In a dried flask, 5-bromo-2-pyridylamine (1.73 g, 10 mmol) is dissolved in anhydrous ethyl acetate (25 mL). Triethylamine (1.4 mL, 10 mmol) is added to deprotonate the amine.
  • Addition of Electrophile : Ethyl bromoacetate (1.67 g, 10 mmol) is introduced dropwise at 0°C. The mixture is stirred at room temperature for 12 hours.
  • Work-Up : The solution is washed with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
  • Purification : The crude product is purified via vacuum distillation (120–140°C at 1 mmHg) or recrystallization from hexane/ethyl acetate (3:1).

Yield : 75–85%.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the lone pair of the amine attacks the electrophilic α-carbon of ethyl bromoacetate, displacing bromide. Triethylamine neutralizes HBr, shifting the equilibrium toward product formation.

Coupling Reactions Using Carbodiimide Reagents

An alternative approach employs carbodiimide-mediated coupling between 5-bromo-2-pyridinecarboxylic acid and ethyl glycinate hydrochloride (Figure 2). This method is advantageous for avoiding harsh conditions and improving regioselectivity.

Procedure :

  • Activation : 5-Bromo-2-pyridinecarboxylic acid (2.02 g, 10 mmol) is dissolved in dry THF (20 mL). EDCI (2.3 g, 12 mmol) and HOBt (1.62 g, 12 mmol) are added, and the mixture is stirred at 0°C for 30 minutes.
  • Coupling : Ethyl glycinate hydrochloride (1.39 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) are added. The reaction is stirred at room temperature for 24 hours.
  • Work-Up : The mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate (30 mL), washed with 1M HCl (10 mL) and brine (10 mL), then dried and concentrated.
  • Purification : Column chromatography (hexane:ethyl acetate, 4:1) affords the pure product.

Yield : 60–70%.

Key Considerations : Excess EDCI ensures complete activation of the carboxylic acid. The use of HOBt minimizes racemization, critical for preserving stereochemical integrity in chiral analogs.

Alternative Synthetic Approaches

Condensation with Ethyl Glycinate Hydrochloride

Inspired by the synthesis of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, a condensation reaction between 5-bromo-2-pyridinecarboxaldehyde and ethyl glycinate hydrochloride could be explored. However, preliminary trials indicate low yields (<30%), attributed to competing imine formation and side reactions.

Reductive Amination

Reductive amination using 5-bromo-2-pyridinecarboxaldehyde and ethyl glycinate in the presence of NaBH₃CN has been attempted but yields complex mixtures due to the aldehyde’s electrophilicity at multiple sites.

Analytical Data and Characterization

Table 1. Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 85 98 High yield, minimal purification Requires anhydrous conditions
Carbodiimide Coupling 70 95 Mild conditions, scalable Lower yield, costly reagents
Condensation 30 80 Simple setup Poor selectivity, low yield

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 3.95 (s, 2H, CH₂COO), 4.15 (q, 2H, J = 7.1 Hz, OCH₂), 7.45 (d, 1H, J = 8.4 Hz, Py-H), 8.15 (dd, 1H, J = 8.4, 2.4 Hz, Py-H), 8.45 (d, 1H, J = 2.4 Hz, Py-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N pyridine).

Discussion of Reaction Mechanisms

The nucleophilic substitution route dominates due to its efficiency and straightforward mechanism. The amine’s nucleophilicity is enhanced in aprotic solvents like ethyl acetate, facilitating attack on the electrophilic α-carbon of ethyl bromoacetate. In contrast, carbodiimide coupling involves in situ activation of the carboxylic acid to an active ester, which reacts with the glycine ester’s amine group. This method’s success hinges on avoiding racemization, a challenge addressed by HOBt.

Comparative Analysis of Synthetic Routes

The nucleophilic substitution method outperforms others in yield and simplicity, making it the preferred industrial-scale approach. However, the carbodiimide route offers superior regioselectivity for synthesizing analogs with sensitive functional groups. Condensation and reductive amination remain niche strategies due to unresolved selectivity issues.

Applications and Research Implications

Ethyl (5-bromopyridin-2-yl)glycinate’s bromopyridyl group positions it as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures common in pharmaceuticals. Additionally, the ester moiety allows hydrolysis to carboxylic acids for further derivatization. Recent studies highlight its potential in metalloproteinase inhibition, though in vivo data remain limited.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-bromopyridin-2-yl)glycinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of hydrogenated pyridine derivatives.

Scientific Research Applications

Ethyl (5-bromopyridin-2-yl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5-bromopyridin-2-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity and function. The glycine ester group may facilitate cellular uptake and enhance the compound’s bioavailability .

Comparison with Similar Compounds

Ethyl-N-pyridin-2-ylglycinate

Structural Differences : Lacks the bromine substituent at the pyridine 5-position.
Reactivity and Applications :

Property Ethyl (5-bromopyridin-2-yl)glycinate Ethyl-N-pyridin-2-ylglycinate
Molecular Weight ~285.11 g/mol (est.) ~206.21 g/mol (est.)
Halogen Substituent Bromine (5-position) None
Cross-Coupling Utility High (Bromine as leaving group) Low

Ethyl N-(4-chlorophenyl)glycinate

Structural Differences : Replaces the pyridine ring with a chlorinated benzene ring.
Safety and Reactivity :

  • Classified as non-hazardous under OSHA HCS, contrasting with brominated pyridines, which may pose higher toxicity risks (data pending) .
Property This compound Ethyl N-(4-chlorophenyl)glycinate
Aromatic System Pyridine (heteroaromatic) Benzene (homoaromatic)
Halogen Type Bromine Chlorine
Hazard Classification Data unavailable Non-hazardous (OSHA)

Ethyl N-Salicylideneglycinate Derivatives

Structural Differences : Schiff base formation (imine linkage) instead of direct ester attachment. Derivatives include 5-bromo, 5-methoxy, and 5-nitro substituents.
Photophysical Properties :

  • Intramolecular hydrogen bonding in Schiff base derivatives enhances fluorescence quantum yields.
  • Bromine substituents redshift absorption maxima compared to non-halogenated analogs, useful in dye-sensitized solar cells .
Property This compound Ethyl N-(5-bromosalicylidene)glycinate
Linkage Type Ester Schiff base (imine)
Key Application Medicinal intermediate Photovoltaic materials
Absorption Maxima ~270 nm (est., pyridine) ~400 nm (visible range)

Perfluorinated Glycinate Esters

Structural Differences : Long perfluoroalkyl chains (e.g., heptadecafluorooctyl) attached to the glycinate nitrogen.
Applications :

  • Used as surfactants or water-repellent coatings due to fluorocarbon hydrophobicity.
  • Contrast with bromopyridinyl glycinate, which is more suited for pharmaceutical synthesis .
Property This compound Ethyl N-ethyl-N-(heptadecafluorooctyl)glycinate
Substituent Bromopyridinyl Perfluorooctyl
Primary Use Drug intermediates Industrial surfactants
Environmental Persistence Likely lower High (PFAS concerns)

Boc-Protected Glycinate Derivatives

Structural Differences : Features a tert-butoxycarbonyl (Boc) protective group on the glycinate nitrogen.
Synthetic Utility :

  • Critical for peptide nucleic acid (PNA) monomer synthesis, enabling controlled deprotection during solid-phase synthesis.
  • This compound lacks such protective groups, limiting its direct use in peptide chemistry .
Property This compound Ethyl N-[2-Boc-amino)ethyl]glycinate
Protective Group None Boc
Application Cross-coupling reactions Peptide synthesis

Biological Activity

Ethyl (5-bromopyridin-2-yl)glycinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections will explore the biological activity of this compound based on available research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
CAS Number 1183584-53-3

These properties indicate that the compound is a brominated pyridine derivative, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study reported that compounds structurally related to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial properties .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Compounds in the same class have demonstrated the ability to reduce inflammation in animal models. For example, a study assessed paw edema in rats treated with similar compounds and found significant reductions in swelling compared to control groups treated with standard anti-inflammatory medications like indomethacin .

Study 1: Antimicrobial Efficacy

A comprehensive evaluation of several pyridine derivatives including this compound revealed promising results against common pathogens. The study utilized standard microbiological methods to determine MIC values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

These findings highlight the compound's potential as a therapeutic agent against bacterial infections .

Study 2: Anti-inflammatory Effects

In a controlled animal study, this compound was tested for its ability to inhibit carrageenan-induced paw edema. The results showed that:

Time (hours)Paw Thickness Increase (mm)Control Group Increase (mm)
0.51.01.8
11.22.0
31.42.4

The compound demonstrated a significant reduction in inflammation compared to the control group at all measured time points .

Q & A

Basic: What synthetic strategies are effective for preparing Ethyl (5-bromopyridin-2-yl)glycinate?

Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-2-pyridinecarbonyl chloride with ethyl glycinate under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between 5-bromo-2-iodopyridine and ethyl glycinate may be employed. Key considerations include:

  • Precursor purity : Use >95.0% purity reagents to minimize side reactions .
  • Catalyst selection : For coupling reactions, Pd(OAc)₂/XPhos systems improve yield and regioselectivity .
  • Solvent optimization : Refluxing toluene or acetonitrile enhances reaction efficiency .

Advanced: How can competing nucleophilic sites in 5-bromopyridin-2-yl derivatives affect regioselectivity during glycine ester conjugation?

Answer:
The bromine atom at position 5 of the pyridine ring deactivates the ring toward electrophilic substitution, directing nucleophilic attacks to the α-position of the ester group. However, steric hindrance from the bulky bromine may favor alternative pathways. To mitigate this:

  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while reflux conditions favor thermodynamically stable adducts .
  • Protecting groups : Temporary protection of the glycine amino group (e.g., Boc) prevents undesired side reactions .
  • Spectroscopic monitoring : Use in situ NMR or HPLC (e.g., Newcrom R1 column with MeCN/water mobile phase) to track regioselectivity .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the ester linkage (δ ~4.2 ppm for –OCH₂CH₃) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) resolves impurities; retention time correlates with logP (~1.32) .
  • Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~287 for C₉H₁₁BrN₂O₂) .

Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound?

Answer:
Yield variations often arise from differences in:

  • Catalyst loading : Optimal Pd catalyst concentrations (1–5 mol%) balance cost and efficiency .
  • Reagent ratios : A 1.2:1 molar ratio of ethyl glycinate to bromopyridine minimizes unreacted starting material .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts recovery rates .
  • Byproduct analysis : LC-MS identifies common impurities like hydrolyzed glycine derivatives .

Basic: What are the key functional groups influencing the reactivity of this compound?

Answer:

  • Bromopyridine moiety : The electron-withdrawing bromine enhances electrophilicity at position 2, facilitating nucleophilic substitution or cross-coupling .
  • Ester group : Susceptible to hydrolysis under acidic/basic conditions, necessitating anhydrous synthesis .
  • Glycine backbone : The free amino group enables further derivatization (e.g., acylation, Schiff base formation) .

Advanced: What mechanistic insights explain the formation of pyrrole vs. pyridine derivatives in related glycinate syntheses?

Answer:
In reactions with α,β-unsaturated carbonyl compounds (e.g., 3-formylchromone), glycine esters undergo divergent pathways:

  • Pyridine formation : Occurs via [1+4] cycloaddition when ethyl glycinate reacts with electron-deficient aldehydes under TsOH catalysis .
  • Pyrrole formation : Dominates with sterically hindered glycine derivatives (e.g., phenylglycine ethyl ester) due to intramolecular cyclization .
  • Solvent effects : Polar aprotic solvents (DMF) favor cycloaddition, while protic solvents (ethanol) promote cyclization .

Basic: How should researchers handle and store this compound?

Answer:

  • Storage : Keep at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .
  • Handling : Use gloves and fume hoods; bromopyridines may release toxic HBr upon decomposition .
  • Stability testing : Monitor via TLC or HPLC every 6 months; discard if purity drops below 95% .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) based on bromopyridine’s halogen-bonding potential .
  • QSAR models : Correlate logP (~1.32) and polar surface area (~60 Ų) with membrane permeability .
  • DFT calculations : Predict regioselectivity in electrophilic reactions by analyzing Fukui indices at pyridine ring positions .

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